molecular formula C12H13F3O B15234692 1-[2-(Trifluoromethyl)phenyl]pentan-2-one

1-[2-(Trifluoromethyl)phenyl]pentan-2-one

Cat. No.: B15234692
M. Wt: 230.23 g/mol
InChI Key: JKJKSLYBHWOHNU-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)phenyl]pentan-2-one is an organic compound with the molecular formula C12H13F3O It is a ketone derivative characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Trifluoromethyl)phenyl]pentan-2-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 2-(Trifluoromethyl)benzoyl chloride and pentan-2-one.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Anhydrous dichloromethane (CH2Cl2).

    Reaction Conditions: The reaction mixture is stirred at low temperature (0-5°C) to prevent side reactions and then gradually warmed to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems allows for precise temperature control and efficient mixing of reactants.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Trifluoromethyl)phenyl]pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 1-[2-(trifluoromethyl)phenyl]pentan-2-ol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[2-(Trifluoromethyl)phenyl]pentan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]pentan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Trifluoromethyl)phenyl]ethanone: A simpler ketone with similar structural features but different reactivity.

    1-[2-(Trifluoromethyl)phenyl]propan-2-one: Another ketone with a different alkyl chain length, affecting its physical and chemical properties.

    1-[2-(Trifluoromethyl)phenyl]butan-2-one: Similar structure with a longer alkyl chain, influencing its solubility and reactivity.

Uniqueness

1-[2-(Trifluoromethyl)phenyl]pentan-2-one is unique due to its specific combination of a trifluoromethyl group and a pentan-2-one moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H13F3O

Molecular Weight

230.23 g/mol

IUPAC Name

1-[2-(trifluoromethyl)phenyl]pentan-2-one

InChI

InChI=1S/C12H13F3O/c1-2-5-10(16)8-9-6-3-4-7-11(9)12(13,14)15/h3-4,6-7H,2,5,8H2,1H3

InChI Key

JKJKSLYBHWOHNU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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